

The Biological Activities of 5-O-Methylvisammioside: A Comprehensive Technical Guide

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Compound of Interest				
Compound Name:	5-O-Methylvisammioside			
	(Standard)			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-O-Methylvisammioside, a natural chromone glycoside isolated from the roots of Saposhnikovia divaricata, has emerged as a compound of significant interest in pharmacological research.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of 5-O-Methylvisammioside, with a focus on its anti-inflammatory, neuroprotective, anticancer, and anti-allergic properties. Detailed experimental protocols for key assays, quantitative data on its biological effects, and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Core Biological Activities

5-O-Methylvisammioside exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell cycle regulation, and oxidative stress.

Anti-inflammatory and Neuroprotective Effects

Foundational & Exploratory





5-O-Methylvisammioside has demonstrated potent anti-inflammatory and neuroprotective properties in both in vitro and in vivo models. Its mechanism of action is largely centered on the inhibition of the NF-kB signaling pathway, a critical regulator of the inflammatory response.

In vitro, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, 5-O-Methylvisammioside has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] It also reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α).[1] The underlying mechanism involves the inhibition of the NF- κ B/I κ B- α pathway.[1] More recent studies suggest that 5-O-Methylvisammioside may exert its inhibitory effect on the NF- κ B pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[2][4][5]

In vivo, pre-treatment with 5-O-Methylvisammioside (4 mg/kg, i.p.) significantly ameliorated depression-like behaviors in an LPS-induced mouse model.[1] This was accompanied by a reduction in serum levels of IL-6 and TNF-α, and a decrease in oxidative stress markers (malondialdehyde - MDA) and an increase in antioxidant enzyme activity (superoxide dismutase - SOD) in the hippocampus.[1]

Furthermore, in a rat model of subarachnoid hemorrhage (SAH), a dose of 400 μ g/kg of 5-O-Methylvisammioside was shown to be neuroprotective.[6][7] It attenuated vasospasm and improved neurological deficits by inhibiting the expression of high-mobility group box 1 (HMGB1), a key mediator in vascular inflammation, and reducing the levels of pro-inflammatory cytokines IL-1 β , IL-6, and monocyte chemoattractant protein-1 (MCP-1).[6][7]

Anticancer Activity

5-O-Methylvisammioside has been identified as a potential anticancer agent. In human colon cancer HT-29 cells, it induces cell cycle arrest at the G2/M phase at a concentration of 10 μ M. This effect is associated with the inhibition of the protein-protein interaction between histone H3 and 14-3-3 ϵ , and the subsequent inhibition of histone H3 phosphorylation at serine 10.

Anti-allergic Activity

The anti-allergic potential of 5-O-Methylvisammioside has been demonstrated through its ability to inhibit histamine release from mast cells. In LAD 2 mast cells, it inhibits histamine release induced by compound 48/80 at concentrations ranging from 10 to $100 \, \mu M$.



Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of 5-O-Methylvisammioside.

Table 1: In Vitro Biological Activities of 5-O-Methylvisammioside

Biological Activity	Cell Line	Assay	Concentration	Effect
Anti- inflammatory	RAW264.7 Macrophages	NO Production	50 and 100 μM	Significant inhibition of LPS- induced NO production.[3]
Anti- inflammatory	RAW264.7 Macrophages	iNOS and COX-2 Expression	50 and 100 μM	Dose-dependent attenuation of LPS-induced iNOS and COX-2 protein expression.[3]
Anti- inflammatory	BV-2 Microglia	Pro-inflammatory Cytokines (TNF- α, IL-6)	Not specified	Inhibition of LPS- induced production.[1]
Anticancer	HT-29 Colon Cancer	Cell Cycle Analysis	10 μΜ	Induction of G2/M phase cell cycle arrest.
Anti-allergic	LAD 2 Mast Cells	Histamine Release	10-100 μΜ	Inhibition of compound 48/80-induced histamine release.

Table 2: In Vivo Biological Activities of 5-O-Methylvisammioside



Biological Activity	Animal Model	Dosage	Route of Administration	Effect
Antidepressant- like	LPS-induced depression in mice	4 mg/kg	Intraperitoneal (i.p.)	Alleviation of depression-like behaviors, reduction of proinflammatory cytokines and oxidative stress. [1]
Neuroprotective	Subarachnoid hemorrhage in rats	400 μg/kg	Not specified	Attenuation of vasospasm and neurological deficits, inhibition of inflammatory mediators.[6][7]

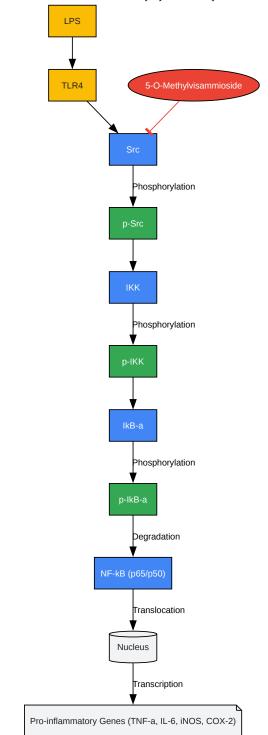
Signaling Pathways and Mechanisms of Action

The biological effects of 5-O-Methylvisammioside are mediated through its interaction with several key signaling pathways.

Inhibition of the Src-NF-kB Signaling Pathway

A primary mechanism for the anti-inflammatory and neuroprotective effects of 5-O-Methylvisammioside is the inhibition of the NF- κ B signaling pathway. Evidence suggests that it targets the upstream kinase Src, preventing its phosphorylation.[2][4][5] This, in turn, inhibits the subsequent phosphorylation and degradation of $I\kappa$ B- α , thereby preventing the nuclear translocation of the p65 subunit of NF- κ B and the transcription of pro-inflammatory genes.





Inhibition of Src-NF-кВ Pathway by 5-O-Methylvisammioside

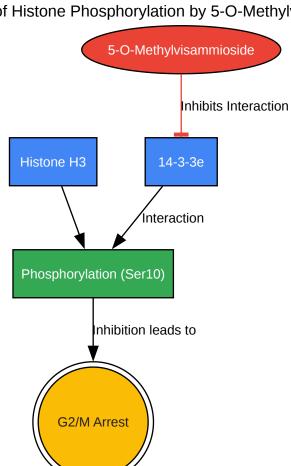
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Inhibition of the Src-NF-κB signaling pathway.



Modulation of Histone Phosphorylation and Cell Cycle

In cancer cells, 5-O-Methylvisammioside disrupts the cell cycle by inhibiting the phosphorylation of histone H3 at serine 10. This is achieved by interfering with the interaction between histone H3 and the 14-3-3s protein, a key regulator of this phosphorylation event. The lack of histone H3 phosphorylation leads to improper chromosome condensation and segregation, ultimately causing cell cycle arrest at the G2/M phase.



Modulation of Histone Phosphorylation by 5-O-Methylvisammioside

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Inhibition of Histone H3 phosphorylation.



Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Anti-inflammatory Assay in BV-2 Microglia

- Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Treatment: Cells are pre-treated with various concentrations of 5-O-Methylvisammioside (e.g., 10, 25, 50 μM) for 1 hour, followed by stimulation with 1 μg/mL of lipopolysaccharide (LPS) for 24 hours.
- Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
- Cytokine Measurement: The levels of TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
- Western Blot Analysis for NF-kB Pathway:
 - After treatment, cells are lysed, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against p-Src, Src, p-IkB- α , IkB- α , p65, and β -actin.
 - After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
 - Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Neuroprotection Assay in a Rat Model of Subarachnoid Hemorrhage (SAH)



- Animal Model: SAH is induced in adult male Sprague-Dawley rats using the endovascular perforation model.
- Treatment: 5-O-Methylvisammioside (400 μg/kg) is administered to the rats, typically via intraperitoneal or intravenous injection, at a specific time point after SAH induction (e.g., 1 hour).
- Neurological Scoring: Neurological deficits are assessed at 24 and 48 hours post-SAH using a scoring system that evaluates motor function, sensory function, and consciousness.
- Measurement of Vasospasm: The diameter of the basilar artery is measured from histological sections to assess the degree of vasospasm.
- Immunohistochemistry and Western Blot: Brain tissue is harvested for immunohistochemical analysis of inflammatory cell infiltration (e.g., monocytes) and Western blot analysis of HMGB1, IL-1β, IL-6, and MCP-1 expression.

Cell Cycle Analysis in HT-29 Cells

- Cell Culture and Treatment: HT-29 human colon cancer cells are cultured in an appropriate medium and treated with 10 μ M 5-O-Methylvisammioside for 24 hours.
- Cell Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol. The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Mast Cell Degranulation Assay

- Cell Culture: LAD 2 human mast cells are cultured in StemPro-34 SFM medium supplemented with SCF.
- Treatment: Cells are pre-incubated with various concentrations of 5-O-Methylvisammioside (10-100 μ M) for a specified time (e.g., 30 minutes).



- Induction of Degranulation: Degranulation is induced by adding compound 48/80.
- Histamine Release Measurement: The amount of histamine released into the supernatant is
 quantified using a commercially available histamine ELISA kit. The percentage of histamine
 release is calculated relative to the total cellular histamine content.

Conclusion and Future Directions

5-O-Methylvisammioside is a promising natural compound with a diverse range of biological activities. Its potent anti-inflammatory and neuroprotective effects, mediated through the inhibition of the Src-NF-κB pathway, make it a strong candidate for the development of therapeutics for inflammatory and neurodegenerative diseases. Its ability to induce cell cycle arrest in cancer cells and inhibit mast cell degranulation further highlights its therapeutic potential.

Future research should focus on elucidating the detailed molecular interactions of 5-O-Methylvisammioside with its targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and evaluating its efficacy and safety in preclinical models of various diseases. The detailed protocols and data presented in this guide provide a solid foundation for advancing the scientific understanding and therapeutic application of this remarkable natural product.

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References

- 1. The protective effect of 5-O-methylvisammioside on LPS-induced depression in mice by inhibiting the over activation of BV-2 microglia through Nf-κB/IκB-α pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. 4'-O-β-D-glucosyl-5-O-methylvisamminol ameliorates imiquimod-induced psoriasis-like dermatitis and inhibits inflammatory cytokines production by suppressing the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]



- 4. researchgate.net [researchgate.net]
- 5. 5-O-Methylvisammioside alleviates depression-like behaviors by inhibiting nuclear factor kappa B pathway activation via targeting SRC PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4'-O-β-D-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4'-O-β-d-glucosyl-5-O-methylvisamminol, an active ingredient of Saposhnikovia divaricata, attenuates high-mobility group box 1 and subarachnoid hemorrhage-induced vasospasm in a rat model PMC [pmc.ncbi.nlm.nih.gov]
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